2,2'-(Ethane-1,2-diyl)bis(6-methylnaphthalene)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is a chemical compound known for its unique structure and properties It consists of two 6-methylnaphthalene units connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) typically involves the coupling of two 6-methylnaphthalene molecules with an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 6-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene rings to dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another compound with an ethane-1,2-diyl bridge, but with diphenylphosphino groups instead of naphthalene units.
Ethylene glycol dimethacrylate: Contains an ethane-1,2-diyl bridge with methacrylate groups.
Ethylene glycol dinitrate: Features an ethane-1,2-diyl bridge with nitrate groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is unique due to its specific structure, which combines the properties of naphthalene with the flexibility of an ethane-1,2-diyl linker
Properties
CAS No. |
43012-13-1 |
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Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-6-[2-(6-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-23-15-19(7-11-21(23)13-17)5-6-20-8-12-22-14-18(2)4-10-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
InChI Key |
GZNJIJDXBCXYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CCC3=CC4=C(C=C3)C=C(C=C4)C |
Origin of Product |
United States |
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